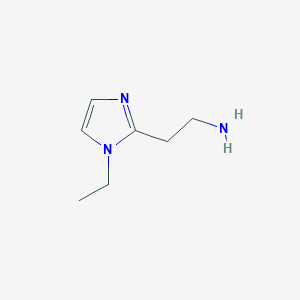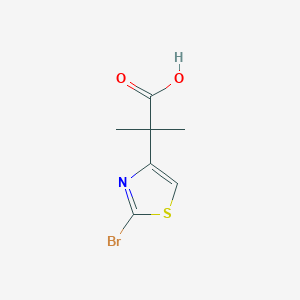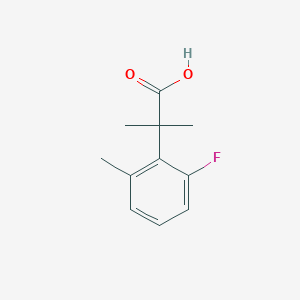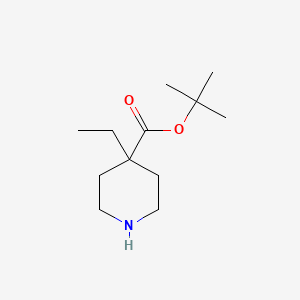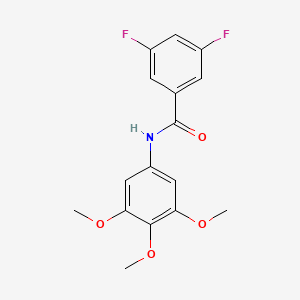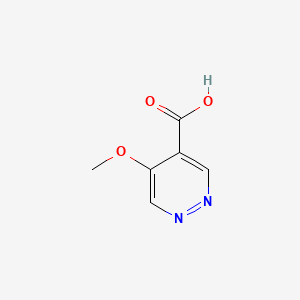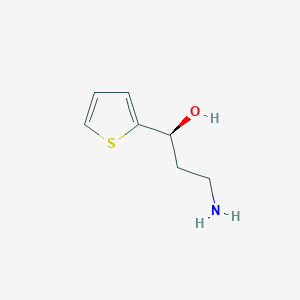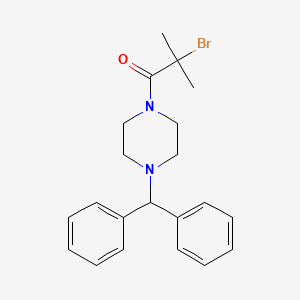
1-Benzhydryl-4-(2-bromo-2-methylpropanoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-1-[4-(diphenylmethyl)piperazin-1-yl]-2-methylpropan-1-one is a synthetic compound known for its complex structure and potential applications in various fields. This compound features a piperazine ring substituted with a diphenylmethyl group and a brominated methylpropanone moiety. Its unique structure makes it a subject of interest in chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-[4-(diphenylmethyl)piperazin-1-yl]-2-methylpropan-1-one typically involves multiple steps. One common method includes the bromination of 2-methylpropan-1-one followed by the introduction of the piperazine ring. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-efficiency reactors and continuous flow systems can enhance the yield and reduce the production time. Quality control measures are crucial to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-bromo-1-[4-(diphenylmethyl)piperazin-1-yl]-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
2-bromo-1-[4-(diphenylmethyl)piperazin-1-yl]-2-methylpropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-bromo-1-[4-(diphenylmethyl)piperazin-1-yl]-2-methylpropan-1-one involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The brominated methylpropanone moiety can participate in various chemical reactions, influencing the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[4-(Diphenylmethyl)piperazin-1-yl]ethanone
- 2-chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-methylpropan-1-one
- 1-[4-(Diphenylmethyl)piperazin-1-yl]-2-methylpropan-1-one
Uniqueness
2-bromo-1-[4-(diphenylmethyl)piperazin-1-yl]-2-methylpropan-1-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more versatile in its applications.
Propriétés
Formule moléculaire |
C21H25BrN2O |
|---|---|
Poids moléculaire |
401.3 g/mol |
Nom IUPAC |
1-(4-benzhydrylpiperazin-1-yl)-2-bromo-2-methylpropan-1-one |
InChI |
InChI=1S/C21H25BrN2O/c1-21(2,22)20(25)24-15-13-23(14-16-24)19(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19H,13-16H2,1-2H3 |
Clé InChI |
RUXAEENIJHBTMW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


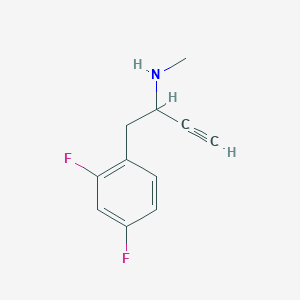

![N-[(1-aminocycloheptyl)methyl]-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide hydrochloride](/img/structure/B15318770.png)
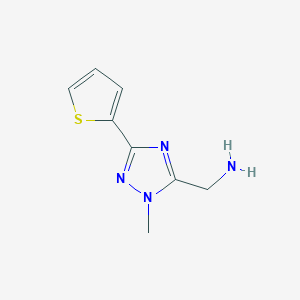

![2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B15318776.png)
